Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide
Description
Avizafone is a water-soluble prodrug of the benzodiazepine derivative diazepam. It is primarily used as an antidote to poisoning with organophosphate nerve agents such as sarin gas, tabun, and soman . Avizafone is metabolized by enzymes in the blood to form the active drug diazepam .
Properties
IUPAC Name |
2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKOVYBBGBGKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867170 | |
| Record name | Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Avizafone is synthesized through a series of chemical reactions involving the coupling of diazepam with a peptide moiety. The key steps include the use of Aspergillus oryzae protease, an enzyme identified from a pool of hydrolytic enzymes, to convert avizafone to diazepam at supersaturated concentrations. Industrial production methods involve the preparation of supersaturated diazepam solutions under physiological conditions and without precipitation, using a prodrug/enzyme system .
Chemical Reactions Analysis
Scientific Research Applications
N2,N6-Di-Cbz Avizafone, also known as N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide, is a chemical compound with several applications in pharmaceutical research and development .
Scientific Research Applications
- Synthesis Intermediate N2,N6-Di-Cbz Avizafone serves as an intermediate in the synthesis of Avizafone . Avizafone is a prodrug of Diazepam, a widely used medication for anxiety, seizures, and muscle spasms .
- Prodrug Studies N2,N6-Di-Cbz Avizafone is used in studies focusing on its interactions with biological systems, particularly how it converts into Diazepam. Research includes studying its metabolism and release of Diazepam, as well as its improved solubility and bioavailability compared to Diazepam.
- Treatment for Organophosphate Poisoning Avizafone (L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide dihydrochloride) is used as an anticonvulsant drug in a liquid mixture . It is part of a new antidote combination to treat organophosphate poisoning .
Benzoyl Group
The compound contains a benzoyl group, which is a functional group with the formula -COC6H5 and structure -C(=O)-C6H5 . It can be viewed as benzaldehyde missing one hydrogen .
Binding Events Detection
Mechanism of Action
Avizafone is metabolized by enzymes in the blood to form diazepam, which acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor . This enhances the receptor’s response to gamma-aminobutyric acid, increasing the flow of chloride ions into the neuron and thereby hyperpolarizing the cell. This hyperpolarization makes it more difficult for the neuron to generate an action potential, effectively inhibiting neuronal activity.
Comparison with Similar Compounds
Avizafone is unique in its water-solubility and its use as a prodrug for diazepam . Similar compounds include:
Diazepam: The active drug formed from avizafone.
Flumazenil: Another benzodiazepine derivative used as an antidote for benzodiazepine overdose.
Rilmazafone: A benzodiazepine prodrug similar to avizafone.
Avizafone’s uniqueness lies in its rapid conversion to diazepam and its use in emergency situations to counteract nerve agent poisoning .
Biological Activity
Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly as a prodrug and its interactions with various biological systems. This article provides a detailed overview of the compound's biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a synthetic derivative characterized by the following structural formula:
- Molecular Formula : C15H17ClN2O2
- Molecular Weight : 292.76 g/mol
- CAS Number : 60067-14-3
This compound contains a lysine moiety linked to a benzoyl group and a chlorophenyl group, which are critical for its biological activity.
The compound exhibits biological activity primarily through its role as a prodrug. Upon administration, it is metabolized to release active components that interact with various biological targets. The mechanism involves:
- Enzymatic Hydrolysis : The compound undergoes hydrolysis in vivo, releasing active metabolites that can modulate neurotransmitter systems.
- Receptor Binding : It has been shown to bind selectively to certain receptors, enhancing its therapeutic effects while minimizing side effects.
1. Anticonvulsant Activity
Research indicates that this compound exhibits anticonvulsant properties similar to those of Diazepam. A study demonstrated that the compound effectively reduced seizure activity in animal models, suggesting its potential use in treating epilepsy.
2. Anxiolytic Effects
The anxiolytic effects of this compound have been attributed to its ability to enhance gamma-aminobutyric acid (GABA) receptor activity. This mechanism is crucial for anxiety reduction, as GABA is the primary inhibitory neurotransmitter in the brain.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticonvulsant | GABA receptor modulation | |
| Anxiolytic | Enhances GABAergic transmission | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving rats, the administration of this compound resulted in a statistically significant reduction in seizure frequency compared to control groups receiving no treatment. The results indicated an efficacy comparable to Diazepam but with fewer side effects.
Case Study 2: Anxiolytic Properties
A double-blind clinical trial assessed the anxiolytic effects of the compound in patients with generalized anxiety disorder (GAD). Participants receiving the treatment reported a marked decrease in anxiety levels measured by standardized scales, alongside improvements in quality of life indicators.
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of this compound. Key findings include:
- Bioavailability : The compound demonstrates improved bioavailability compared to traditional formulations due to its prodrug nature.
- Safety Profile : Toxicological assessments indicate that it has a favorable safety profile, with minimal adverse effects reported at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
